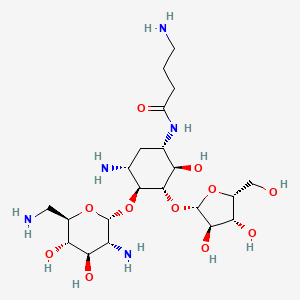
Rociletinib
Übersicht
Beschreibung
Rociletinib ist ein epidermaler Wachstumsfaktorrezeptor-Tyrosinkinase-Inhibitor der dritten Generation, der zur Behandlung von nicht-kleinzelligen Lungenkarzinomen mit spezifischen Mutationen entwickelt wurde. Es wurde entwickelt, um die Aktivität von mutierten Formen des epidermalen Wachstumsfaktorrezeptors, insbesondere solche mit der T790M-Resistenzmutation, die eine häufige Ursache für die Resistenz gegen epidermale Wachstumsfaktorrezeptor-Inhibitoren der ersten Generation ist, gezielt zu hemmen .
Wirkmechanismus
Target of Action
Rociletinib is a potent, small molecule, irreversible tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR) while sparing wild-type EGFR . The primary targets of this compound are the mutated forms of EGFR, including the common activating mutations (L858R, Del19) and the T790M resistance mutation .
Mode of Action
This compound irreversibly binds to and inhibits signaling through these mutated forms of EGFR . This interaction with its targets leads to the inhibition of EGFR tyrosine kinase, which in turn blocks the downstream signaling pathways. This results in the inhibition of proliferation and induction of cell death in EGFR overexpressing cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway. EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to autophosphorylation of receptor tyrosine kinase. This initiates a variety of signaling pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell proliferation and survival . By inhibiting the EGFR, this compound disrupts these pathways, leading to cell death .
Result of Action
The molecular effect of this compound is the inhibition of EGFR tyrosine kinase activity, which leads to the disruption of several key cell signaling pathways . At the cellular level, this results in the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells . In clinical trials, this compound has shown activity in patients with EGFR-mutated non-small cell lung cancer (NSCLC) associated with the T790M resistance mutation .
Biochemische Analyse
Biochemical Properties
Rociletinib interacts with the epidermal growth factor receptor (EGFR), a protein that regulates cell proliferation and signal transduction . This compound is a small-molecule, orally available, mutant-selective covalent inhibitor of commonly mutated forms of EGFR .
Cellular Effects
This compound has been used in trials studying the treatment and prevention of non-small cell lung cancer . It has shown to significantly improve the efficacy of ABCG2 substrate chemotherapeutic agents in the transporter-overexpressing cancer cells .
Molecular Mechanism
This compound is an EGFR inhibitor active in preclinical models of EGFR-mutated NSCLC with or without T790M . It inhibits ABCG2-mediated drug efflux and increases intracellular accumulation of ABCG2 probe substrates .
Temporal Effects in Laboratory Settings
This compound has shown to have a variable exposure with up to 79% CV and no accumulation (3.7 hours half-life) . It has been observed that the only common dose-limiting adverse event was hyperglycemia .
Dosage Effects in Animal Models
In enzymatic experiments, this compound showed dose-dependent tumor response and better activity, which was verified in transgenic mice experiments .
Metabolic Pathways
This compound is involved in the EGFR signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells . The mutated EGFR gene overproduces EGFR protein, which ultimately causes several types of cancer .
Transport and Distribution
This compound is orally available and is distributed within cells and tissues where it interacts with the EGFR . It inhibits ABCG2 efflux function, thus increasing the cellular accumulation of the transporter substrate anticancer drugs .
Subcellular Localization
This compound targets the EGFR, a transmembrane glycoprotein, and is localized at the cell membrane where it interacts with the receptor .
Vorbereitungsmethoden
Rociletinib kann durch eine Kondensationsreaktion synthetisiert werden, bei der leicht erhältliche Rohstoffe wie 5-Trifluormethyl-Uracil verwendet werden . Das Herstellungsverfahren umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen und deren anschließende Reaktionen unter kontrollierten Bedingungen. Die industrielle Produktion von this compound umfasst in der Regel die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Rociletinib unterliegt verschiedenen chemischen Reaktionen, darunter Substitutions- und Kondensationsreaktionen. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Trifluormethyl-Uracil und andere aromatische Verbindungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenverbindungen, die schließlich zur Bildung von this compound führen .
Wissenschaftliche Forschungsanwendungen
Rociletinib wurde ausgiebig auf sein Potenzial zur Behandlung von nicht-kleinzelligem Lungenkrebs mit spezifischen Mutationen des epidermalen Wachstumsfaktorrezeptors untersucht. Es zeigte eine signifikante Aktivität gegen Tumore, die die T790M-Mutation tragen, die gegen epidermale Wachstumsfaktorrezeptor-Inhibitoren der ersten Generation resistent ist . Zusätzlich wurde this compound als Sonde zur Überwachung von Mutationen des epidermalen Wachstumsfaktorrezeptors bei Lungenkrebs durch Radiojodierung untersucht . Seine Anwendungen erstrecken sich auf die pharmazeutische Chemie, wo es als Modellverbindung zur Entwicklung neuer Tyrosinkinase-Inhibitoren dient .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Aktivität von mutierten Formen des epidermalen Wachstumsfaktorrezeptors, einschließlich der T790M-Mutation, hemmt. Es bindet kovalent an die Tyrosinkinase-Domäne des Rezeptors und verhindert dessen Aktivierung und die nachfolgenden Signalwege, die das Tumorwachstum und -überleben fördern . Diese selektive Hemmung hilft, die Resistenz gegen epidermale Wachstumsfaktorrezeptor-Inhibitoren der ersten Generation zu überwinden und bietet einen gezielten Ansatz zur Behandlung von nicht-kleinzelligem Lungenkrebs .
Vergleich Mit ähnlichen Verbindungen
Rociletinib wird mit anderen epidermalem Wachstumsfaktorrezeptor-Tyrosinkinase-Inhibitoren der dritten Generation wie Osimertinib und Nazartinib verglichen. Während alle diese Verbindungen die T790M-Mutation anvisieren, zeigte this compound eine minimale Aktivität gegen den Wildtyp-epidermalen Wachstumsfaktorrezeptor, was das Risiko von Off-Target-Effekten verringert . Osimertinib hingegen hat in klinischen Studien ein besseres progressionsfreies Überleben gezeigt und ist derzeit das am weitesten fortgeschrittene in der klinischen Entwicklung . Nazartinib zeigt ebenfalls eine ähnliche Mutanten-Selektivität und Schonung des Wildtyp-epidermalen Wachstumsfaktorrezeptors .
Ähnliche Verbindungen
- Osimertinib
- Nazartinib
- Gefitinib
- Erlotinib
Eigenschaften
IUPAC Name |
N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFOZJXAKZVRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025958 | |
| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374640-70-6 | |
| Record name | Rociletinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rociletinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11907 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROCILETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)





